molecular formula C14H11N3O2S B2414595 N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 955702-29-1

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2414595
CAS No.: 955702-29-1
M. Wt: 285.32
InChI Key: NZRFAPJLTRLDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is a compound that features a thiazole ring and an oxazole ring, both of which are heterocyclic structures containing nitrogen and sulfur or oxygen atoms, respectively. These rings are known for their significant biological activities and are commonly found in various natural products and synthetic pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Thiazole derivatives are known to have diverse biological activities . They have been synthesized and investigated for their antibacterial activity , indicating potential targets within bacterial cells.

Mode of Action

It’s worth noting that thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound may interact with bacterial cells, leading to their inhibition or destruction.

Biochemical Pathways

Given the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.

Result of Action

Based on the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method starts with the preparation of 4-methylthiazole-2-carboxylic acid, which is then reacted with phenylhydrazine to form the corresponding hydrazide. This intermediate is cyclized with an appropriate reagent to form the oxazole ring, resulting in the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the heterocyclic rings and their subsequent coupling. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazoles .

Scientific Research Applications

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Oxazole Derivatives: Compounds such as 2-phenyloxazole and 4,5-dihydrooxazole contain the oxazole ring.

Uniqueness

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is unique due to the combination of both thiazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFAPJLTRLDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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